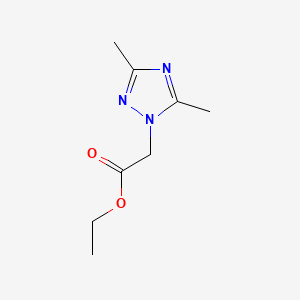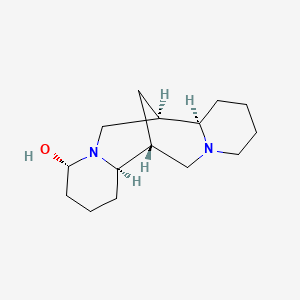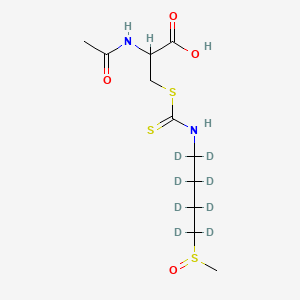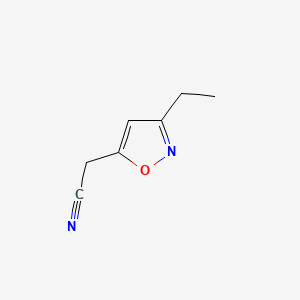
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic hydrolysis conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Triazole N-oxides
Reduction: Dihydrotriazole derivatives
Substitution: Carboxylic acids or different esters
Aplicaciones Científicas De Investigación
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.
Materials Science: It is used in the development of novel materials with unique properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate depends on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors in pathogens, leading to their death or inhibition of growth.
Agriculture: It may act as an enzyme inhibitor in pests or weeds, leading to their death or reduced growth.
Comparación Con Compuestos Similares
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives:
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Lacks the methyl groups on the triazole ring, which may affect its biological activity and chemical reactivity.
3,5-Dimethyl-1H-1,2,4-triazole: The parent compound without the ethyl acetate group, which may have different solubility and reactivity properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Its applications in medicinal chemistry, agriculture, and materials science highlight its importance and potential for future research and development.
Propiedades
IUPAC Name |
ethyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)5-11-7(3)9-6(2)10-11/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGOVALFRNBOAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC(=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733998 |
Source


|
| Record name | Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248438-81-4 |
Source


|
| Record name | Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)








![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)


